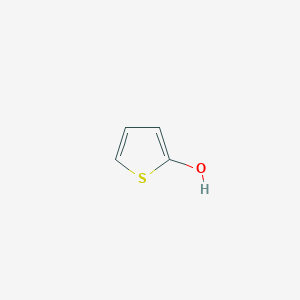

Thiophen-2-ol

Overview

Description

Thiophen-2-ol, also known as 2-hydroxythiophene, is an organic compound with the molecular formula C(_4)H(_4)OS. It is a derivative of thiophene, characterized by the presence of a hydroxyl group attached to the second carbon of the thiophene ring. This compound is notable for its aromatic properties and is used in various chemical and industrial applications.

Mechanism of Action

Target of Action

Thiophen-2-ol, like other thiophene derivatives, is known to interact with a variety of biological targets. These compounds have been found to exhibit a range of pharmacological properties, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects . .

Mode of Action

For instance, some thiophene-based drugs, such as suprofen, act as nonsteroidal anti-inflammatory drugs , while others, like articaine, function as voltage-gated sodium channel blockers .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways, depending on their specific targets and modes of action .

Result of Action

Thiophene derivatives are known to have a variety of effects, depending on their specific targets and modes of action .

Action Environment

It is known that the atmospheric oxidation of thiophene can occur, initiated by the hydroperoxyl radical . This suggests that environmental factors such as the presence of certain radicals could potentially influence the action of thiophene derivatives.

Biochemical Analysis

Biochemical Properties

Thiophen-2-ol, like other thiophene derivatives, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophen-2-ol can be synthesized through several methods. One common approach involves the hydroxylation of thiophene using oxidizing agents. For instance, thiophene can be treated with hydrogen peroxide in the presence of a catalyst to yield this compound. Another method involves the reaction of thiophene with sulfuric acid and subsequent hydrolysis.

Industrial Production Methods: On an industrial scale, this compound is often produced via the catalytic oxidation of thiophene. This process typically involves the use of metal catalysts such as vanadium pentoxide (V(_2)O(_5)) under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Thiophen-2-ol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form thiophene-2-one using oxidizing agents like potassium permanganate (KMnO(_4)).

Reduction: It can be reduced to thiophene-2-thiol using reducing agents such as lithium aluminum hydride (LiAlH(_4)).

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO(_4)), hydrogen peroxide (H(_2)O(_2)).

Reduction: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).

Substitution: Halogenating agents like phosphorus tribromide (PBr(_3)), alkylating agents like methyl iodide (CH(_3)I).

Major Products:

Oxidation: Thiophene-2-one.

Reduction: Thiophene-2-thiol.

Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

Thiophen-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic electronic materials.

Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing into the use of this compound derivatives in drug development, particularly for their potential as enzyme inhibitors.

Industry: this compound is used in the production of dyes, resins, and as a precursor for various agrochemicals.

Comparison with Similar Compounds

- Thiophene-2-thiol

- Thiophene-2-one

- 2-Methylthiophene

- 2-Bromothiophene

Thiophen-2-ol’s versatility and unique properties make it a valuable compound in both research and industrial applications. Its ability to undergo various chemical transformations and its potential biological activities continue to drive interest in its study and utilization.

Biological Activity

Thiophen-2-ol, a sulfur-containing heterocyclic compound, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound (C4H4OS) features a thiophene ring substituted with a hydroxyl group at the second position. This structure contributes to its reactivity and interaction with biological systems. The presence of sulfur in the thiophene ring enhances its electron-donating properties, making it a valuable scaffold in medicinal chemistry.

1. Anti-inflammatory Properties

This compound derivatives have shown significant anti-inflammatory effects. Research indicates that compounds derived from thiophene can inhibit key inflammatory mediators:

- Cyclooxygenase (COX) Inhibition : Certain thiophene derivatives exhibit potent inhibition of COX enzymes, which play a crucial role in the inflammatory response. For instance, a study reported an IC50 value of 6.0 µM for COX inhibition by a thiophene derivative, highlighting its potential as an anti-inflammatory agent .

- Lipoxygenase (LOX) Inhibition : Another study noted that thiophene-based compounds could inhibit 5-lipoxygenase (5-LOX), an enzyme involved in leukotriene synthesis, with an IC50 value of 29.2 µM .

2. Anticancer Activity

This compound and its derivatives have been investigated for their anticancer properties:

- mPGES-1 Inhibition : A study identified thiophen-2-yl acetic acid derivatives as selective inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), which is implicated in cancer progression. Compounds exhibited low micromolar IC50 values against cancer cell lines, indicating their potential in cancer therapy .

- Cell Cycle Arrest : Research demonstrated that certain thiophenes induce cell cycle arrest in cancer cells, promoting apoptosis. For example, compound 2c from a study caused an increase in the subG0/G1 fraction of A549 cells after 48 hours, suggesting effective induction of apoptosis .

3. Antimicrobial Activity

Thiophenes have also been explored for their antimicrobial properties:

- Bacterial Inhibition : Studies have shown that thiophenes can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study 1: Fatal Intoxication

A case report highlighted the dangers associated with novel psychoactive substances containing thiophenes. A young man died from cardiac dysrhythmia linked to intoxication from 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA), underscoring the need for awareness regarding the toxicological effects of thiophene derivatives .

Case Study 2: Anti-inflammatory Efficacy

In a controlled study on mice, a thiophene derivative was administered at a dose of 20 mg/kg and resulted in significant reductions in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that thiophenes may serve as effective therapeutic agents in managing inflammatory conditions .

The biological activity of thiophenes is often attributed to their ability to modulate various biochemical pathways:

- Inhibition of Pro-inflammatory Cytokines : Thiophenes can downregulate the expression of inflammatory cytokines through inhibition of transcription factors like NF-ĸB and MAPK pathways .

- Antioxidant Activity : Some studies suggest that thiophenes possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.

Properties

IUPAC Name |

thiophen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMPOCLULGAHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447920 | |

| Record name | Thiophen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17236-58-7 | |

| Record name | Thiophen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.